propyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate
Description
Properties
IUPAC Name |
propyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-4-11-26-23(25)16-5-7-17(8-6-16)29-21-14-28-20-12-18(27-13-15(2)3)9-10-19(20)22(21)24/h5-10,12,14H,2,4,11,13H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCWKCZBALIPCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation for Coumarin Core Formation
The coumarin scaffold is synthesized via the Pechmann condensation of resorcinol (1,3-dihydroxybenzene) and ethyl acetoacetate in the presence of concentrated sulfuric acid. This reaction yields 7-hydroxy-4-methylcoumarin (4-methylumbelliferone), which serves as the precursor for subsequent functionalization.
Reaction Conditions :
Methallylation at the 7-Position
The 7-hydroxy group is protected as a methallyl ether using methallyl bromide under Williamson conditions:
Procedure :
- 4-Methylumbelliferone (1.0 equiv), methallyl bromide (1.5 equiv), anhydrous K₂CO₃ (2.0 equiv), DMF, 80°C, 12 hours.
- Yield: 70–78%.
Characterization :
- ¹H NMR (CDCl₃): δ 6.85 (d, J = 8.5 Hz, 1H, H-6), 6.25 (s, 1H, H-3), 5.15 (s, 1H, CH₂=CMe), 4.65 (s, 2H, OCH₂C), 2.42 (s, 3H, CH₃).
Oxidation of 4-Methyl to 4-Oxo
The 4-methyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄):
Conditions :
- 7-Methallyloxy-4-methylcoumarin (1.0 equiv), CrO₃ (3.0 equiv), H₂SO₄ (dilute), 0°C → rt, 2 hours.
- Yield: 65–70%.
Key Data :
- IR (KBr): 1715 cm⁻¹ (C=O stretch).
Synthesis of Propyl 4-Hydroxybenzoate
Esterification of 4-Hydroxybenzoic Acid
4-Hydroxybenzoic acid is esterified with propanol via acid-catalyzed Fischer esterification:
Procedure :
- 4-Hydroxybenzoic acid (1.0 equiv), propanol (excess), H₂SO₄ (catalytic), reflux, 8 hours.
- Yield: 80–85%.
Characterization :
- ¹³C NMR (CDCl₃): δ 167.2 (C=O), 162.4 (C-OH), 122.1–115.4 (aromatic), 67.8 (OCH₂CH₂CH₃).
Coupling of 7-Methallyloxy-4-oxo-coumarin-3-ol and Propyl 4-Hydroxybenzoate
Mitsunobu Reaction for Ether Bond Formation
The 3-hydroxy group of the coumarin derivative is coupled with the 4-hydroxy group of propyl 4-hydroxybenzoate using a Mitsunobu reaction:
Conditions :
- 7-Methallyloxy-4-oxo-coumarin-3-ol (1.0 equiv), propyl 4-hydroxybenzoate (1.2 equiv), triphenylphosphine (1.5 equiv), diethyl azodicarboxylate (DEAD, 1.5 equiv), THF, 0°C → rt, 24 hours.
- Yield: 55–60%.
Optimization Insights :
- Lower temperatures (0–5°C) minimize side reactions.
- Anhydrous THF enhances reagent solubility and reaction efficiency.
Characterization :
- HRMS (ESI): m/z calc. for C₂₄H₂₂O₇ [M+H]⁺: 445.1396; found: 445.1398.
Analytical and Spectroscopic Validation
Structural Confirmation via NMR and IR
- ¹H NMR (DMSO-d₆):
- δ 8.15 (d, J = 8.8 Hz, 2H, benzoate H-2/H-6), 7.85 (d, J = 8.8 Hz, 2H, benzoate H-3/H-5), 6.95 (s, 1H, coumarin H-5), 5.25 (s, 1H, CH₂=CMe), 4.75 (t, J = 6.5 Hz, 2H, OCH₂CH₂CH₃).
- IR (KBr): 1740 cm⁻¹ (ester C=O), 1685 cm⁻¹ (coumarin C=O).
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar coumarin core and the spatial orientation of the methallyl and benzoate groups.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Key Challenges |
|---|---|---|---|
| Coumarin formation | Pechmann | 75–85 | Regioselectivity |
| Methallylation | Williamson | 70–78 | Over-alkylation |
| Oxidation | Jones reagent | 65–70 | Over-oxidation |
| Esterification | Fischer | 80–85 | Acid sensitivity |
| Coupling | Mitsunobu | 55–60 | Phosphine oxide byproducts |
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Mitsunobu Coupling
The Mitsunobu reaction proceeds via a redox mechanism where DEAD oxidizes triphenylphosphine, generating a phosphorane intermediate that facilitates the SN2 displacement. Competing elimination or over-oxidation is mitigated by:
- Strict temperature control (0–5°C).
- Use of anhydrous solvents to prevent hydrolysis.
Chemical Reactions Analysis
Types of Reactions
propyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.
Reduction: Reduction of the chromen-4-one core can yield dihydrochromen derivatives.
Substitution: The benzoate group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Scientific Research Applications
propyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromen-4-one core.
Medicine: Studied for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of propyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with various molecular targets. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related molecules from the provided evidence:
Key Observations
Substituent Impact on Lipophilicity and Steric Effects: The isoprenyl ether in the target compound (C₄H₇O) is less bulky than the tert-butoxy acetate (C₄H₉O) in its structural analog . The propyl ester in the target compound offers moderate lipophilicity compared to the ethyl ester in compound 38 , which could influence pharmacokinetic properties like absorption and half-life.
Similar conditions (e.g., nucleophilic substitution for ether formation) may apply to the target compound, though steric effects from the isoprenyl group could lower yields compared to less hindered analogs.
Spectral Characteristics: The chromenone C=O stretch (~1670 cm⁻¹) is consistent across analogs (e.g., compounds 17 and 38) . The isoprenyl ether in the target compound would show distinct NMR signals: a doublet for the methyl groups (δ ~1.8 ppm) and a multiplet for the allylic protons (δ ~5.2–5.4 ppm). This contrasts with the tert-butyl group in the analog from , which would exhibit a singlet for the nine equivalent protons (δ ~1.2 ppm).
Biological Implications: The chromenone core is associated with antioxidant activity in flavonoids. The isoprenyl group may enhance bioavailability compared to polar substituents like sulfonamide (compound 17) or carbamoyl (compound 38) .
Q & A
Q. What computational tools predict metabolic stability?
- ADMET predictors : Use SwissADME or pkCSM to estimate hepatic clearance and CYP450 interactions .
- Metabolite ID : LC-MS/MS to detect hydrolysis products (e.g., free benzoic acid) in microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
